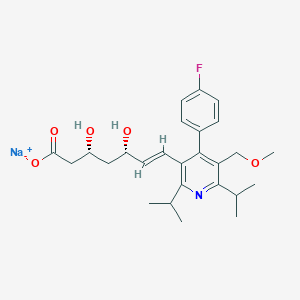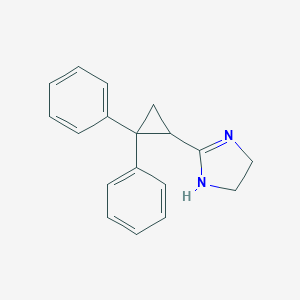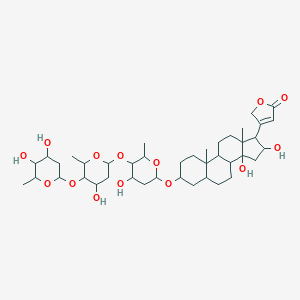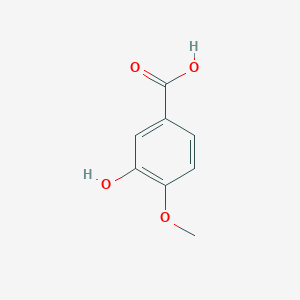
Edoxaban tosylate monohydrate
Vue d'ensemble
Description
Edoxaban tosylate monohydrate is a member of the Novel Oral Anti-Coagulants (NOACs) class of drugs . It is a rapidly acting, oral, selective factor Xa inhibitor . By inhibiting factor Xa, a key protein in the coagulation cascade, edoxaban prevents the stepwise amplification of protein factors needed to form blood clots .
Synthesis Analysis
A preparation process of Edoxaban tosylate monohydrate involves dissolving Edoxaban free base, p-toluensulfonic acid in an appropriate amount of ACN/H2O and in an appropriate volume ratio, followed by crystallizing the product from ACN/H2O in a different ratio .
Molecular Structure Analysis
Edoxaban tosylate monohydrate crystallizes in space group P21 with a = 7.55097(2), b = 7.09010(2), c = 32.80420(21) Å, β = 96.6720(3)°, V = 1744.348(6) Å3, and Z = 2 . The crystal structure consists of alternating layers of Edoxaban cations and tosylate anions along the c-axis .
Chemical Reactions Analysis
A spectrofluorimetric method has been developed to quantify Edoxaban tosylate monohydrate. This method relies on the derivatization by 9-fluorenyl methyl chloroformate at room temperature in borate buffer pH 9.0 .
Physical And Chemical Properties Analysis
Edoxaban tosylate monohydrate has a molecular formula of C24H30ClN7O4S.C7H8O3S.H2O and a molecular weight of 738.27 .
Applications De Recherche Scientifique
- Edoxaban tosylate hydrate (15 mg) is used for VTE prophylaxis after orthopedic surgery of the lower extremities in Japan .
- In the Hokusai-VTE study, edoxaban demonstrated non-inferiority to standard therapy (LMWH/warfarin) in treating acute symptomatic VTE .
Venous Thromboembolism (VTE) Prophylaxis After Orthopedic Surgery
Acute Symptomatic Venous Thromboembolism (VTE) Treatment
Chronic Anticoagulation in Atrial Fibrillation (AF)
Mécanisme D'action
Target of Action
Edoxaban tosylate hydrate, also known as Lixiana or Edoxaban tosylate monohydrate, is a member of the Novel Oral Anti-Coagulants (NOACs) class of drugs . Its primary target is Factor Xa , a key protein in the coagulation cascade . Factor Xa plays a crucial role in blood clot formation, and by inhibiting it, Edoxaban prevents the stepwise amplification of protein factors needed to form blood clots .
Mode of Action
Edoxaban is a selective inhibitor of Factor Xa . It works by binding to Factor Xa and inhibiting its activity, thereby preventing the conversion of prothrombin into thrombin, a critical step in the coagulation cascade . This inhibition prevents the formation of fibrin, the main component of blood clots, thus reducing the risk of stroke and systemic embolism in patients with nonvalvular atrial fibrillation (NVAF) and for the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE) .
Biochemical Pathways
The inhibition of Factor Xa by Edoxaban disrupts the coagulation cascade, preventing the formation of a thrombus . This affects the downstream effects of thrombin, such as the conversion of fibrinogen to fibrin, and the activation of platelets, both of which are crucial for blood clot formation .
Pharmacokinetics
Edoxaban has a high oral bioavailability of approximately 62% . It reaches peak plasma concentrations within 1-2 hours of administration . The drug has a terminal elimination half-life in healthy subjects ranging from 10 to 14 hours, with minimal accumulation upon repeat once daily dosing . Edoxaban’s clearance involves both renal and non-renal pathways to almost equal extents .
Result of Action
The molecular and cellular effects of Edoxaban’s action result in a reduction in the risk of stroke and systemic embolism in patients with NVAF and for the treatment of DVT and PE . By inhibiting Factor Xa, Edoxaban prevents the formation of blood clots, thereby reducing the risk of these conditions .
Action Environment
The drug does interact with drugs that inhibit p-gp (p-glycoprotein), which is used to transport edoxaban across the intestinal wall . Therefore, the presence of certain other drugs in the patient’s system could influence Edoxaban’s action, efficacy, and stability .
Safety and Hazards
Orientations Futures
Edoxaban is indicated for reducing the risk of stroke and systemic embolism (SE) in patients with nonvalvular atrial fibrillation (NVAF) and for the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE) following 5-10 days of initial therapy with a parenteral anticoagulant . In general, anticoagulant therapy for venous thromboembolism should be continued beyond the acute treatment period for at least 3 months, and possibly longer in patients with a high risk of recurrence and low risk of bleeding .
Propriétés
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide;4-methylbenzenesulfonic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN7O4S.C7H8O3S.H2O/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23;1-6-2-4-7(5-3-6)11(8,9)10;/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34);2-5H,1H3,(H,8,9,10);1H2/t13-,15-,17+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMMNJNZVZZNOI-SJILXJHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40ClN7O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60153788 | |
| Record name | Edoxaban tosylate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60153788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
738.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Edoxaban tosylate monohydrate | |
CAS RN |
1229194-11-9 | |
| Record name | Ethanediamide, N1-(5-chloro-2-pyridinyl)-N2-[(1S,2R,4S)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]-, 4-methylbenzenesulfonate, hydrate (1:1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1229194-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Edoxaban tosylate monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1229194119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Edoxaban tosylate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60153788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EDOXABAN TOSYLATE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/972203R4EW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Edoxaban Tosylate Monohydrate is a direct and selective inhibitor of coagulation factor Xa (FXa) [, ]. By inhibiting FXa, Edoxaban Tosylate Monohydrate prevents the conversion of prothrombin to thrombin, a key step in the coagulation cascade. This ultimately reduces the formation of fibrin clots, thereby exerting its anticoagulant effect [, ].
A: Edoxaban Tosylate Monohydrate has the molecular formula (C24H31ClN7O4S)(C7H7O3S)(H2O), corresponding to a molecular weight of 738.21 g/mol [].
A: Yes, Edoxaban Tosylate Monohydrate has a characteristic UV absorbance maximum (λmax) at 289 nm, which is utilized for its quantification using UV-Visible spectrophotometric methods [, ].
A: Yes, one approach to improve the solubility and permeability, and thus bioavailability, of Edoxaban Tosylate Monohydrate is by formulating it into a self-microemulsifying drug delivery system (SMEDDS) []. This formulation strategy helps overcome the limitations associated with its poor solubility and permeability, categorized as Class IV of the Biopharmaceutics Classification System (BCS) [].
A: Research indicates that olive oil, Kolliphor RH40, and PEG-400 are suitable excipients for developing SMEDDS formulations of Edoxaban Tosylate Monohydrate []. These excipients contribute to forming stable microemulsions, improving drug loading, and enhancing in vitro release and ex vivo permeation characteristics [].
A: Edoxaban Tosylate Monohydrate is minimally metabolized by cytochrome P450 3A4 (<4%) []. Approximately 50% of the absorbed dose is eliminated renally, indicating the importance of dose adjustments in patients with renal impairment [, ]. The remaining portion is excreted through feces [, ].
ANone: Dosage information is not within the scope of this scientific Q&A. Please consult the prescribing information or a healthcare professional for dosage recommendations.
A: Two major global phase 3 trials, ENGAGE AF-TIMI 48 and Hokusai-VTE, have investigated the use of Edoxaban Tosylate Monohydrate for stroke prevention in patients with atrial fibrillation and for the treatment and prevention of venous thromboembolism, respectively [].
A: UV-Visible spectrophotometry and high-performance liquid chromatography (HPLC) are frequently used for the quantification of Edoxaban Tosylate Monohydrate [, , ]. The development and validation of these methods are crucial for ensuring the quality control and accurate determination of Edoxaban Tosylate Monohydrate in pharmaceutical formulations and biological samples.
A: Oxidative degradation products of Edoxaban Tosylate Monohydrate can be separated and identified using reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) []. This technique enables the characterization of degradation impurities and provides insights into the stability of the drug substance under oxidative stress conditions [].
A: The validation of analytical methods for Edoxaban Tosylate Monohydrate involves assessing parameters like linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) as per ICH Q2(R1) guidelines [, ]. These validation steps ensure the reliability and reproducibility of the analytical data generated for Edoxaban Tosylate Monohydrate.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B194475.png)


![Ethyl 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionate](/img/structure/B194482.png)
![(2S,3S,4S,5R,6S)-6-[2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B194485.png)

![Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B194498.png)
![Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate hydrochloride](/img/structure/B194505.png)
![2,10,18,26-Tetraoxapentacyclo[26.4.0.04,9.012,17.020,25]dotriaconta-1(32),4,6,8,12,14,16,20,22,24,28,30-dodecaene-3,11,19,27-tetrone](/img/structure/B194521.png)



